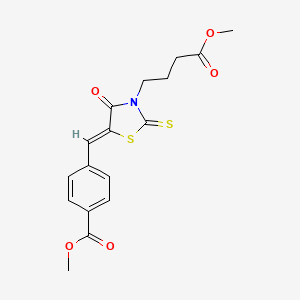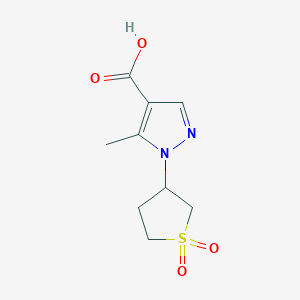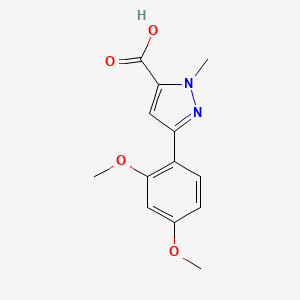
(5-Amino-2-bromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzothiazepines : The compound has been utilized in the synthesis of various benzothiazepines, as demonstrated by the reaction of substituted aminobenzenethiols with acrylic acids in methanol, leading to the formation of benzothiazepines with various substituents (Upreti et al., 1996).
Isolation of Bromophenols : Research has shown the isolation of bromophenols from the marine alga Rhodomela confervoides, where compounds related to (5-Amino-2-bromophenyl)methanol exhibited significant antibacterial activity (Xu et al., 2003).
Antioxidant Activity : The compound has been identified in the study of naturally occurring bromophenols from marine algae, with several exhibiting potent antioxidant activities (Li et al., 2011).
Pharmacological Derivatives : It has been used in the preparation of various N-substituted ethanolamines and corresponding derivatives, showcasing its relevance in pharmacologically active benzo[b]thiophen derivatives (Chapman et al., 1967).
Intermediate in Synthesis of Receptor Agonists : The compound acts as an intermediate in the synthesis of S1P1 receptor agonists, demonstrating its utility in medicinal chemistry (Wallace et al., 2009).
Palladium-Catalyzed Halogenation : It has been synthesized through palladium-catalyzed C-H halogenation reactions, indicating its use in organic synthesis and chemical diversity (Sun et al., 2014).
Synthesis of Bromophenols : The compound has been involved in the synthesis of various bromophenols and their derivatives, highlighting its role in creating compounds with potential antioxidant properties (Çetinkaya et al., 2012).
Crystal Structure Analysis : The compound has been used in crystal structure analysis, as seen in the synthesis and structural determination of related bromophenyl compounds (Xin-mou, 2009).
Computational Chemistry Studies : It has been the subject of computational chemistry studies, such as the DFT study of related bromophenyl compounds, to understand their molecular structure and active sites (Trivedi, 2017).
Biophysical Research : The compound is used in biophysical research, particularly in studies involving lipid dynamics and the effects of methanol on biological membranes (Nguyen et al., 2019).
Synthesis of Indoles : It plays a role in the synthesis of indoles, suitable for a wide variety of substituted indoles and tryptamines (Fleming & Woolias, 1979).
Carbonic Anhydrase Inhibition : This compound has been studied for its inhibitory properties on human cytosolic carbonic anhydrase, showing potential for therapeutic applications (Balaydın et al., 2012).
Fluorescence Derivatization : It has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, highlighting its application in analytical chemistry (Nohta et al., 1994).
Synthesis of Pyrazole Derivatives : Research includes the synthesis of pyrazole derivatives from related bromophenyl compounds, indicating its role in organic synthesis and structural chemistry (Li et al., 2012).
Methanol in Organic Synthesis : Methanol, a solvent used in synthesizing (5-Amino-2-bromophenyl)methanol, has applications in organic synthesis, such as N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Spin-Reversal Barrier in Single-Molecule Magnets : The compound has been involved in studies raising the spin-reversal barrier in cyano-bridged single-molecule magnets, demonstrating its potential in material science (Choi et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
This compound is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is recommended to keep this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
properties
IUPAC Name |
(5-amino-2-bromophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWOEGRWLGUMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-bromophenyl)methanol | |
CAS RN |
752969-45-2 |
Source


|
| Record name | (5-amino-2-bromophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)



![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)




![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2584029.png)